1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2-methoxy-5-methylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with N-(1-methoxypropan-2-yl)piperidine-3-carboxamide under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme activity and protein interactions.
Medicine: Investigated for its potential as an antibiotic or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfisoxazole: Known for its broad-spectrum antibacterial activity.
Uniqueness
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is unique due to its specific structural features, such as the methoxy and methyl groups on the phenyl ring and the piperidine carboxamide moiety. These features may confer unique biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O5S/c1-13-7-8-16(25-4)17(10-13)26(22,23)20-9-5-6-15(11-20)18(21)19-14(2)12-24-3/h7-8,10,14-15H,5-6,9,11-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKORNJSPVAQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)NC(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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